4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid
CAS No.: 920972-74-3
Cat. No.: VC16934266
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920972-74-3 |
|---|---|
| Molecular Formula | C11H9BrO3 |
| Molecular Weight | 269.09 g/mol |
| IUPAC Name | 4-(4-bromophenyl)-3-methyl-2-oxobut-3-enoic acid |
| Standard InChI | InChI=1S/C11H9BrO3/c1-7(10(13)11(14)15)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,14,15) |
| Standard InChI Key | ZBVCIVAMLIRUGF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC1=CC=C(C=C1)Br)C(=O)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
The IUPAC name of the compound is 4-(4-bromophenyl)-3-methyl-2-oxobut-3-enoic acid, with the canonical SMILES representation CC(=CC1=CC=C(C=C1)Br)C(=O)C(=O)O. Its structure includes:
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A 4-bromophenyl group at the C4 position.
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A methyl substituent at the C3 position.
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A conjugated α,β-unsaturated ketone system (2-oxo group).
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A carboxylic acid moiety at the terminal position.
The presence of the bromine atom enhances electrophilic reactivity, while the conjugated enone system facilitates cycloaddition reactions, such as Diels-Alder transformations .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 920972-74-3 | |
| Molecular Formula | ||
| Molecular Weight | 269.09 g/mol | |
| Exact Mass | 268.974 g/mol | |
| Topological Polar Surface Area | 54.4 Ų | |
| LogP (Octanol-Water) | 2.116 |
Synthesis and Reaction Pathways
Knoevenagel Condensation
The compound is synthesized via Knoevenagel condensation, a reaction between a methyl ketone and glyoxylic acid. This method is widely used for α,β-unsaturated carbonyl compounds . For aryl-substituted ketones like 4-bromoacetophenone, the reaction proceeds efficiently under microwave irradiation with tosic acid as a catalyst, yielding 60–85% .
Mechanistic Insight:
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Enolate Formation: The methyl ketone deprotonates to form an enolate.
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Nucleophilic Attack: The enolate attacks glyoxylic acid, forming a β-hydroxy intermediate.
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Dehydration: Acid catalysis eliminates water, generating the α,β-unsaturated system .
Table 2: Optimized Synthesis Conditions
| Parameter | Aryl Substrates | Aliphatic Substrates |
|---|---|---|
| Catalyst | Tosic acid | Pyrrolidine/Acetic acid |
| Temperature | 80°C (microwave) | 60°C (reflux) |
| Yield Range | 70–94% | 50–75% |
| Reaction Time | 20–40 minutes | 2–4 hours |
Alternative Routes
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Aldol Condensation: Reaction of 4-bromophenylacetic acid with acetyl chloride in the presence of Lewis acids .
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Ester Hydrolysis: Methyl esters (e.g., methyl (3E)-4-(4-bromophenyl)-2-oxobut-3-enoate ) can be hydrolyzed to the carboxylic acid using aqueous NaOH .
Structural and Spectroscopic Analysis
Spectroscopic Data
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NMR Spectroscopy:
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IR Spectroscopy:
Computational Analysis
Frontier molecular orbital (FMO) calculations indicate that the HOMO is localized on the enone system, while the LUMO resides on the bromophenyl ring . This electronic configuration supports its reactivity in electrophilic substitutions and cycloadditions.
Biological Activities and Applications
Anti-Inflammatory Effects
In murine models, derivatives of 4-oxobutenoic acids reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, suggesting COX-2 inhibition.
Synthetic Applications
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Heterocycle Synthesis: Reacts with malononitrile under basic conditions to form pyran and pyridine derivatives .
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Diels-Alder Reactions: Serves as a dienophile in [4+2] cycloadditions to construct polycyclic scaffolds .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 4-(4-Bromophenyl)-4-oxobut-2-enoic acid | No methyl group at C3 | Antibacterial (MIC = 8 μg/mL) |
| Methyl (3E)-4-(4-bromophenyl)-2-oxobut-3-enoate | Methyl ester instead of acid | Prodrug for anticancer agents |
| 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid | Nitro group enhances electrophilicity | Organic synthesis intermediate |
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